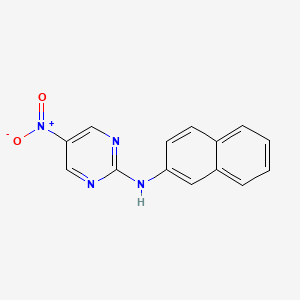![molecular formula C16H19N5O B5089406 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B5089406.png)
2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide, also known as IMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IMPA is a small molecule that can be synthesized in the laboratory using specific methods.
Mécanisme D'action
2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide exerts its effects by inhibiting the activity of specific enzymes involved in cellular metabolism, such as inositol monophosphatase (IMPase) and phosphatidylinositol 3-kinase (PI3K). By inhibiting these enzymes, 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide can modulate cellular signaling pathways and metabolic processes, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter activity, inhibition of cancer cell growth, and regulation of cellular metabolism. In neuroscience, 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has been found to modulate the activity of neurotransmitters such as dopamine, serotonin, and glutamate, leading to potential therapeutic applications for neurological disorders such as depression and schizophrenia. In cancer research, 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell metabolism. In cellular metabolism, 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide can modulate various signaling pathways, leading to regulation of glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide, including the development of novel drugs based on its structure, further investigation of its mechanism of action, and exploration of its potential applications in various fields. Additionally, research on the toxicity and safety of 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide can be synthesized using a multi-step process that involves the reaction of 3-(1H-pyrazol-1-yl)propylamine with 1H-indazole-3-carboxylic acid. The reaction leads to the formation of 2-(1H-indazol-3-yl)-N-[3-(1H-pyrazol-1-yl)propyl]acetamide, which is then treated with methyl iodide to obtain the final product, 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide.
Applications De Recherche Scientifique
2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell metabolism. In neuroscience, 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has been found to modulate the activity of neurotransmitters, leading to potential therapeutic applications for neurological disorders. In drug discovery, 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
2-(2H-indazol-3-yl)-N-methyl-N-(3-pyrazol-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-20(9-5-11-21-10-4-8-17-21)16(22)12-15-13-6-2-3-7-14(13)18-19-15/h2-4,6-8,10H,5,9,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMWYCOXBDOOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C=CC=N1)C(=O)CC2=C3C=CC=CC3=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,4-benzenediamine hydrochloride](/img/structure/B5089326.png)
![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5089336.png)
![5-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089341.png)
![2-(4-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5089345.png)

![N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5089364.png)
![4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B5089368.png)

![8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089382.png)
amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5089386.png)

![4-[5-(4-ethylphenoxy)pentyl]morpholine](/img/structure/B5089409.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-phenylurea](/img/structure/B5089421.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5089435.png)